1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a pyridinyl group, and a chromeno-pyrrole system
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a pyrrole derivative.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl halide reacts with the chromeno-pyrrole core.
Addition of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a pyridinyl boronic acid or halide is coupled with the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers can use the compound to study its interactions with biological molecules and its effects on cellular processes.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pyrrole Derivatives: Pyrrole-based compounds are known for their medicinal and material applications, similar to the chromeno-pyrrole system in the target compound.
Chromene Derivatives: Compounds containing the chromene moiety are also of interest due to their potential therapeutic and material applications.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C25H19ClN2O3 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19ClN2O3/c1-14-10-15(2)23-19(11-14)22(29)20-21(17-5-7-18(26)8-6-17)28(25(30)24(20)31-23)13-16-4-3-9-27-12-16/h3-12,21H,13H2,1-2H3 |
InChI Key |
YDQQCDGZVWKUHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CC5=CN=CC=C5)C |
Origin of Product |
United States |
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